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Introduction
Staurolite is a key index mineral in medium-grade metapelites and metabasites, providing

crucial constraints on the pressure-temperature (P-T) conditions of metamorphism. Its

presence, stability, and reaction relationships with other minerals such as garnet, biotite,

chloritoid, and aluminosilicates are fundamental to interpreting the tectonic history of mountain

belts. Phase equilibria modeling, particularly the calculation of pseudosections (isochemical

phase diagrams), has become an indispensable tool for quantitatively determining the P-T

evolution of staurolite-bearing rocks.

These application notes provide a comprehensive overview and detailed protocols for the

phase equilibria modeling of staurolite-bearing assemblages. The content covers the

theoretical underpinnings, essential analytical procedures, and a step-by-step guide to

computational modeling, enabling researchers to robustly interpret the metamorphic history of

these important rock types.

Theoretical Background
Phase equilibria modeling is based on the principles of equilibrium thermodynamics, which

state that for a given bulk rock composition, the stable mineral assemblage is the one that
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minimizes the total Gibbs Free Energy (G) at a specific pressure (P) and temperature (T). The

stability fields of different mineral assemblages are calculated and plotted on a P-T diagram for

a fixed bulk composition, creating a pseudosection.

The key components for successful modeling are:

An accurate bulk rock composition: This is the primary control on the resulting phase

equilibria.

An internally consistent thermodynamic dataset: These datasets contain the thermodynamic

properties (enthalpy, entropy, volume) of mineral end-members.

Appropriate solid solution models: These models describe how elements are distributed

among coexisting minerals.

Commonly used software packages for these calculations include THERMOCALC, Perple_X,

and THERIAK-DOMINO.[1] These programs use the input bulk composition and

thermodynamic data to calculate the stable mineral assemblage over a defined P-T range.[1]

Data Presentation: Staurolite Stability & Reactions
The stability of staurolite is highly dependent on bulk rock composition, particularly the ratios

of Al2O3, FeO, and MgO, as well as pressure and temperature. The following tables

summarize typical P-T ranges for staurolite stability and key mineral reactions.

Parameter Typical Range Notes

Temperature Stability 500 - 750 °C

The upper-temperature limit is

sensitive to pressure and bulk

composition.[2]

Pressure Stability 2 - 10 kbar

Mg-rich staurolite can be

stable at much higher

pressures (>12 kbar).[3]

Common Coexisting Minerals

Garnet, Biotite, Muscovite,

Kyanite/Sillimanite/Andalusite,

Quartz, Plagioclase

The specific assemblage

depends on the P-T conditions

and bulk composition.[4]
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Table 1: General Pressure-Temperature Stability Range for Staurolite.

Reaction Type General Reaction Equation Metamorphic Significance

Staurolite-in (Prograde)
Garnet + Chlorite → Staurolite

+ Biotite

Marks the beginning of the

staurolite zone in Barrovian-

type metamorphism.[5]

Staurolite-in (Prograde)
Chloritoid + Kyanite →

Staurolite + Quartz + H₂O

A common staurolite-forming

reaction in aluminous pelites.

Staurolite-out (Prograde)

Staurolite + Muscovite +

Quartz → Garnet + Al₂SiO₅ +

Biotite + H₂O

Defines the upper-temperature

stability limit of staurolite at

medium pressures.

Staurolite Breakdown (Low P)
Staurolite + Quartz →

Cordierite + Al₂SiO₅ + H₂O

Characteristic of low-

pressure/high-temperature

(Buchan-type) metamorphic

terranes.

Staurolite Breakdown (High T)

Staurolite + Muscovite +

Plagioclase + Vapour →

Hercynite + Corundum +

Mullite + Quartz + Liquid

Occurs during high-

temperature metamorphism

and partial melting (anatexis).

[6][7]

Table 2: Key Metamorphic Reactions Involving Staurolite.

Experimental Protocols
Accurate phase equilibria modeling relies on precise analytical data. The following protocols

outline the key experimental procedures.

Protocol 1: Petrographic Thin Section Preparation
Objective: To prepare a high-quality thin section (~30 µm thick) for petrographic analysis and

subsequent microanalysis.

Methodology:

Sectioning: A small, representative block of the rock is cut using a diamond-tipped rock saw.
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Impregnation: For porous or friable rocks, the sample is placed in a vacuum chamber and

impregnated with a low-viscosity epoxy to fill pore spaces and prevent plucking of minerals

during grinding.[3][8]

Initial Grinding: One surface of the rock chip is ground flat and smooth using progressively

finer abrasive powders (e.g., silicon carbide) on a lapping wheel.[8][9]

Mounting: The polished surface of the rock chip is bonded to a glass microscope slide using

epoxy.[9]

Resectioning: The excess rock material is cut from the slide, leaving a section of

approximately 1-2 mm thickness.[8]

Final Grinding: The section is carefully ground down to a final thickness of 30 µm using fine

abrasive powders. The thickness is monitored using a polarizing microscope by observing

the interference colors of known minerals like quartz.[9]

Polishing: For microprobe analysis, the thin section is polished with diamond pastes to

achieve a scratch-free, flat surface. A cover slip is not added for this purpose.

Protocol 2: Whole-Rock Geochemical Analysis by XRF
Objective: To determine the bulk chemical composition of the rock sample.

Methodology:

Sample Selection & Preparation: A representative, unweathered portion of the rock (at least

several grams) is selected. The sample is crushed and then pulverized to a fine powder

(<200 mesh) using a shatterbox or ball mill.[5]

Sample Preparation for Analysis:

Fused Bead Method (for major and some trace elements): A precise amount of the rock

powder is mixed with a flux (e.g., lithium tetraborate) and fused at high temperature

(~1000-1100 °C) in a platinum crucible to create a homogenous glass disk. This method

minimizes mineralogical and particle size effects.
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Pressed Pellet Method (for trace elements): The rock powder is mixed with a binding

agent and pressed under high pressure to form a solid pellet.[5]

XRF Analysis: The prepared bead or pellet is placed in the X-ray fluorescence (XRF)

spectrometer.[2] The sample is irradiated with a primary X-ray beam, causing the atoms in

the sample to emit fluorescent (or secondary) X-rays at characteristic energies for each

element.

Data Quantification: The intensity of the emitted X-rays for each element is measured and

compared to intensities from certified reference materials of known composition to determine

the concentration of major element oxides (e.g., SiO₂, Al₂O₃, Fe₂O₃, MgO) and trace

elements.[10][11]

Protocol 3: Electron Probe Microanalysis (EPMA) of
Minerals
Objective: To determine the precise chemical composition of individual mineral grains within the

rock.

Methodology:

Sample Preparation: A polished thin section is coated with a thin layer of carbon to make it

electrically conductive.[6][12] This prevents charge buildup from the electron beam.

Instrument Setup: The coated thin section is loaded into the electron probe microanalyzer.

The instrument is brought to a high vacuum.[13] An accelerating voltage (typically 15 kV) and

beam current are set.

Analysis:

The electron beam is focused on a specific point on a mineral grain.

The interaction of the electron beam with the sample generates characteristic X-rays for

the elements present.

Wavelength-dispersive spectrometers (WDS) are used to measure the intensity of these

X-rays.
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The measured X-ray intensities are compared to those of well-characterized standards to

quantify the elemental composition of the mineral.[14]

Data Processing: The raw data, typically reported as element weight percent, are

recalculated into mineral formulas based on stoichiometry.

Protocol 4: Pseudosection Calculation with
THERMOCALC
Objective: To compute a P-T pseudosection for a specific bulk rock composition.

Methodology:

Define the System: Choose the appropriate chemical system based on the major elements

identified by XRF analysis (e.g., MnO-Na₂O-CaO-K₂O-FeO-MgO-Al₂O₃-SiO₂-H₂O-TiO₂-O₂,

or MnNCKFMASHTO).

Input Bulk Composition: Enter the whole-rock composition (in molar proportions) into a script

file for THERMOCALC.[15]

Select Thermodynamic Dataset and Solution Models: Choose the most recent and

appropriate internally consistent thermodynamic dataset (e.g., Holland and Powell, 2011).

Select the activity-composition (a-x) models for the solid solution phases expected to be

stable (e.g., garnet, biotite, staurolite, plagioclase).[4]

Set Calculation Parameters: Define the pressure and temperature range for the calculation

(e.g., 2-12 kbar, 450-750 °C).

Run THERMOCALC: Execute the program. THERMOCALC calculates the Gibbs Free

Energy for all possible mineral assemblages at each P-T point on a grid and identifies the

most stable (lowest energy) assemblage.[15][16]

Visualize the Output: Use plotting software (like drawpd) to visualize the calculated stable

phase fields and generate the P-T pseudosection.[7] The diagram can be contoured with

compositional isopleths (lines of constant mineral composition) or modal abundance

isopleths (lines of constant mineral proportion) to further constrain the P-T path.
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Caption: Workflow for Phase Equilibria Modeling.
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Caption: Logical Steps for Pseudosection Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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